

Application Note: High-Sensitivity Liquid-Liquid Extraction of Practolol from Human Plasma

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Compound of Interest

Compound Name: *rac Practolol-d7*

Cat. No.: B1163962

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Methodology: Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS Analyte: Practolol (Target) and **rac Practolol-d7** (Internal Standard) Application: Clinical Pharmacokinetics, Forensic Toxicology, and Bioequivalence Studies

Introduction & Scientific Rationale

The accurate quantification of Practolol (

), a cardioselective beta-blocker, in biological matrices requires a robust extraction strategy that addresses its moderate polarity (LogP ~0.79) and basicity (pKa ~9.5). While protein precipitation (PPT) is faster, it often suffers from significant ion suppression due to retained phospholipids. Solid-Phase Extraction (SPE) is cleaner but cost-prohibitive for high-throughput workflows.

This protocol utilizes Liquid-Liquid Extraction (LLE) under alkaline conditions. By adjusting the sample pH above the pKa of the secondary amine, we suppress ionization, driving the analyte into the organic phase.

Why **rac Practolol-d7**?

We employ **rac Practolol-d7** as the Internal Standard (IS).^[1] The "d7" labeling corresponds to the full deuteration of the isopropyl group (

).

- Co-elution: As a stable isotope analog, it co-elutes with Practolol, experiencing the exact same matrix effects and ionization environment at the electrospray source.
- Extraction Efficiency: It mimics the physicochemical partitioning of the analyte during the LLE process, correcting for any recovery losses.

Physicochemical Basis of the Protocol

Property	Value	Implication for Protocol
Molecular Weight	266.34 g/mol	Precursor ion at m/z 267.2
pKa	~9.5 (Amine)	Extraction pH must be > 10.5 to ensure neutral species (un-ionized).[2]
LogP	0.79	Moderately polar. Non-polar solvents (Hexane) will yield poor recovery. Ethyl Acetate is the optimal solvent choice.
Stability	Acetamide group	Susceptible to hydrolysis in strong acid/base. Use Carbonate Buffer (pH 10) instead of NaOH to preserve stability.

Materials and Reagents

- Analyte: Practolol Reference Standard (Purity >98%)
- Internal Standard: **rac Practolol-d7** (Isotopic Purity >99%)
- Biological Matrix: Human Plasma (K2EDTA or Heparin)
- Extraction Solvent: Ethyl Acetate (HPLC Grade)
- Buffer: 0.5 M Sodium Carbonate (

), adjusted to pH 10.0 with Sodium Bicarbonate.

- LC Mobile Phases:
 - MP A: 0.1% Formic Acid in Water (Milli-Q)
 - MP B: 0.1% Formic Acid in Acetonitrile

Experimental Workflow

Preparation of Standards

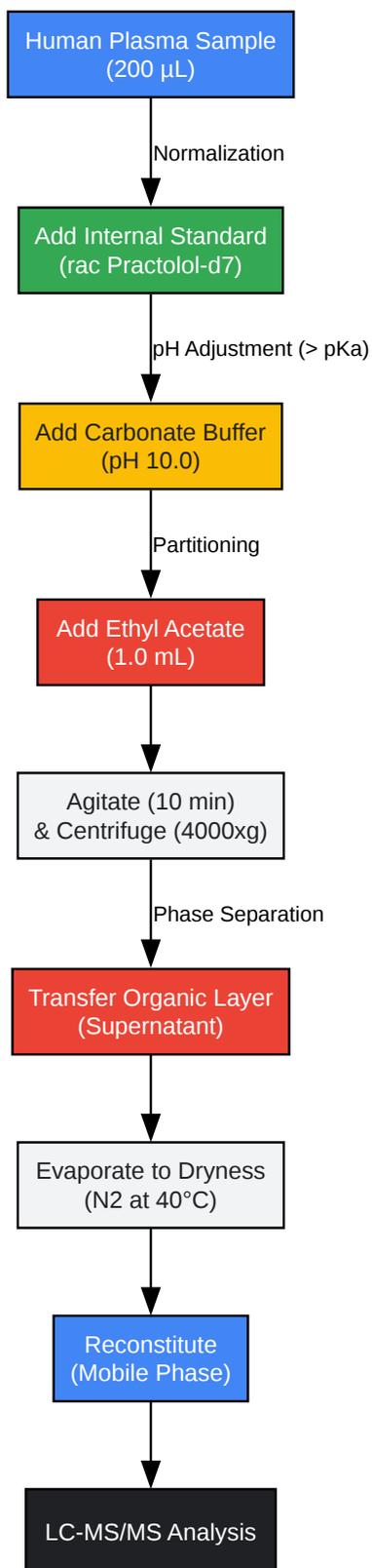
- Stock Solutions: Prepare 1 mg/mL stocks of Practolol and Practolol-d7 in Methanol. Store at -20°C.
- Working IS Solution: Dilute Practolol-d7 stock to 500 ng/mL in 50:50 Water:Methanol.

Extraction Protocol (Step-by-Step)

- Aliquot: Transfer 200 µL of plasma sample into a 2.0 mL polypropylene microcentrifuge tube.
- Internal Standard Addition: Add 20 µL of Working IS Solution (Practolol-d7). Vortex gently for 10 seconds.
 - Rationale: Adding IS before any other step ensures it tracks all subsequent variations.
- Alkalinization: Add 200 µL of 0.5 M Carbonate Buffer (pH 10.0). Vortex for 5 seconds.
 - Mechanism:^[2]^[3] Shifts the equilibrium to the free base form (), increasing solubility in the organic layer.
- Extraction: Add 1.0 mL of Ethyl Acetate. Cap tightly.
- Agitation: Shake on a reciprocating shaker or vortex mixer at high speed for 10 minutes.
 - Critical: Sufficient contact time is needed for phase partitioning.
- Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

- Result: A clear upper organic layer and a lower aqueous pellet/layer.
- Transfer: Transfer 800 μ L of the upper organic layer (Ethyl Acetate) to a clean glass tube or 96-well collection plate.
 - Caution: Do not disturb the interface; phospholipids tend to aggregate there.
- Evaporation: Evaporate the solvent to dryness under a gentle stream of Nitrogen () at 40°C.
- Reconstitution: Reconstitute the residue in 200 μ L of Mobile Phase (90:10 Water:Acetonitrile + 0.1% Formic Acid). Vortex for 1 minute.
- Final Spin: Centrifuge at 10,000 x g for 5 minutes to pellet any particulates before injection.

Visualized Workflow (Graphviz)



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Figure 1: Step-by-step Liquid-Liquid Extraction workflow ensuring maximum recovery and matrix cleanup.

LC-MS/MS Conditions

Chromatography:

- Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 μ m.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0.0 - 0.5 min: 10% B
 - 0.5 - 3.0 min: 10% -> 90% B
 - 3.0 - 4.0 min: 90% B (Wash)
 - 4.0 - 4.1 min: 90% -> 10% B
 - 4.1 - 6.0 min: 10% B (Re-equilibration)

Mass Spectrometry (ESI+): Detection is performed in Multiple Reaction Monitoring (MRM) mode.

Compound	Precursor Ion ()	Product Ion ()	Collision Energy (eV)	Structural Origin of Fragment
Practolol	267.2	116.1	22	Isopropyl-amino side chain cleavage
190.1	18	Loss of isopropyl group +		
Practolol-d7	274.2	123.1	22	Deuterated isopropyl side chain (-fragment)

Note: The shift from 116 to 123 in the IS confirms the deuteration is located on the isopropyl amine chain, ensuring the fragment ion is specific to the IS.

Validation Criteria (Self-Validating System)

To ensure the protocol is performing correctly, every batch must meet these criteria:

- **IS Area Consistency:** The peak area of Practolol-d7 in extracted samples should be within $\pm 15\%$ of the IS area in neat standards. A drop $>20\%$ indicates matrix suppression or extraction inefficiency.
- **Linearity:**
over the range of 1.0 ng/mL to 1000 ng/mL.
- **Recovery:** Absolute recovery (Extraction Efficiency) should be $>70\%$ using Ethyl Acetate at pH 10.
- **Matrix Effect:** Calculate as:
. Values should be $<15\%$.

Troubleshooting Guide

- Low Recovery?
 - Check pH: If the buffer is old, it may have absorbed
. Ensure pH is > 10.0.
 - Emulsion? If the interface is cloudy, freeze the tube at -20°C for 10 minutes; the aqueous phase will freeze, allowing easy pouring of the organic layer.
- High Backpressure?
 - Ensure the final centrifugation step (Step 10) is not skipped. Particulates from the drying step can clog the column.
- Peak Tailing?
 - Practolol is a secondary amine.[3] Ensure the Mobile Phase contains Formic Acid (0.1%) or Ammonium Formate (5mM) to mask silanols on the column.

References

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